molecular formula C12H14O3 B8717412 5-[(Benzyloxy)methyl]oxolan-2-one CAS No. 77697-15-5

5-[(Benzyloxy)methyl]oxolan-2-one

Cat. No.: B8717412
CAS No.: 77697-15-5
M. Wt: 206.24 g/mol
InChI Key: JVPPZBQIEINDEG-UHFFFAOYSA-N
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Description

5-[(Benzyloxy)methyl]oxolan-2-one, also known as (3R,4R,5R)-3,4-bis(benzyloxy)-5-[(benzyloxy)methyl]oxolan-2-one, is a substituted γ-lactone derivative with significant applications in pharmaceutical synthesis. This compound is a key intermediate in the production of Remdesivir, a broad-spectrum antiviral agent .

Properties

CAS No.

77697-15-5

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

5-(phenylmethoxymethyl)oxolan-2-one

InChI

InChI=1S/C12H14O3/c13-12-7-6-11(15-12)9-14-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2

InChI Key

JVPPZBQIEINDEG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)OC1COCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) LogP PSA (Ų) Key Applications References
5-[(Benzyloxy)methyl]oxolan-2-one 3R,4R,5R-tris(benzyloxy)methyl C₂₆H₂₆O₅ 418.48 4.3 53.99 Remdesivir intermediate
5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one 3,4-dihydroxyphenylmethyl C₁₁H₁₂O₄ 208.21 N/A 53.99 Potential antioxidant/biological activity
5-Methoxy-5-methyl-oxolan-2-one 5-methoxy, 5-methyl C₆H₁₀O₃ 130.14 N/A 35.53 Laboratory research
(2R,3R,4R)-2-[(Benzoyloxy)methyl]-... Benzoyloxy, hydroxy, methyl, oxo C₂₀H₁₈O₇ 370.4 N/A 93.06 Synthetic intermediates
5-Hexyl-5-methyloxolan-2-one Hexyl, methyl C₁₁H₂₀O₂ 184.28 N/A 26.30 Flavor/fragrance industry

Key Differences in Reactivity and Stability

Substituent Effects: Benzyloxy vs. Benzoyloxy: The benzyloxy groups in this compound act as protective ethers, enhancing stability under basic conditions. In contrast, the benzoyloxy group in (2R,3R,4R)-2-[(Benzoyloxy)methyl]-... () is an ester, which is more prone to hydrolysis under acidic or basic conditions . Hydroxyl vs.

Steric and Electronic Effects :

  • The tris(benzyloxy) substitution in this compound creates significant steric hindrance, slowing nucleophilic attacks on the lactone ring. This property is critical for its role as a protected intermediate in Remdesivir synthesis .
  • Smaller substituents, such as methyl and hexyl in 5-hexyl-5-methyloxolan-2-one (), reduce steric bulk, making the compound more reactive but less stable .

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